4-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-BENZYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound that belongs to the class of pyrrolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, aldehydes, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-BENZYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as a halide or amine .
Scientific Research Applications
4-BENZYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-BENZYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it can inhibit their activity, thereby affecting various cellular pathways involved in cell growth, survival, and proliferation . This makes it a promising candidate for the development of new cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their potent inhibitory activity against protein kinase B (Akt).
Pyrazolo[3,4-d]pyrimidine derivatives: Studied as inhibitors of cyclin-dependent kinases (CDKs) and other enzymes.
Uniqueness
What sets 4-BENZYL-1-[7-(3-METHYLPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE apart is its unique combination of functional groups, which confer specific binding properties and selectivity for certain protein kinases. This makes it a valuable tool for studying kinase signaling pathways and developing targeted therapies .
Properties
Molecular Formula |
C31H30N4 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C31H30N4/c1-23-9-8-14-27(19-23)35-21-28(26-12-6-3-7-13-26)29-30(32-22-33-31(29)35)34-17-15-25(16-18-34)20-24-10-4-2-5-11-24/h2-14,19,21-22,25H,15-18,20H2,1H3 |
InChI Key |
YVSRMJJAAJFMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCC(CC4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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